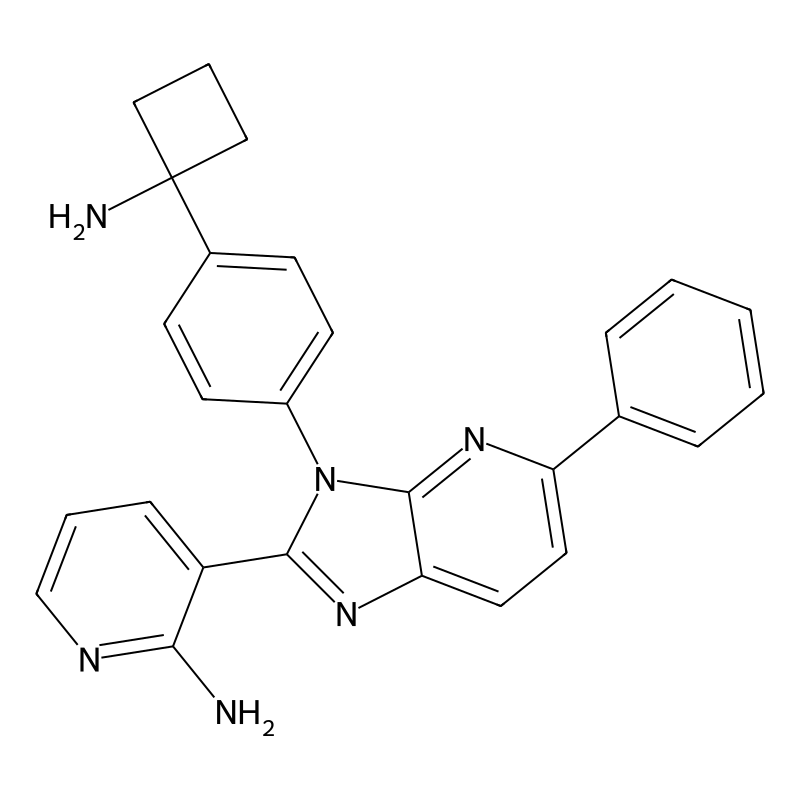

Miransertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Miransertib (CAS: 1313881-70-7), also known as ARQ 092, is a highly potent, orally bioavailable, non-ATP competitive pan-AKT inhibitor. Unlike traditional kinase inhibitors, it functions allosterically by binding to the interface between the kinase and pleckstrin homology (PH) domains, stabilizing AKT in its inactive 'PH-in' conformation. Commercially supplied as a solid with high DMSO solubility (>10 mg/mL), it is a critical procurement choice for laboratories requiring precise modulation of the AKT activation step rather than mere catalytic blockade. Its unique structural binding profile makes it highly valuable for mutant-specific oncology research and as a specialized warhead precursor in targeted protein degradation (PROTAC) workflows [1].

Procurement substitution of Miransertib with older allosteric inhibitors (such as MK-2206) or ATP-competitive benchmarks (such as Capivasertib/AZD5363) fundamentally alters assay outcomes. MK-2206 suffers from a severe drop in binding affinity against the clinically critical AKT1-E17K mutation, rendering it ineffective for modeling Proteus syndrome or specific PIK3CA-driven tumors[1]. Conversely, ATP-competitive inhibitors like Capivasertib bind directly to the active kinase domain but fail to prevent the initial plasma membrane translocation of AKT. Furthermore, ATP-competitive scaffolds are often unsuitable for PROTAC development in KRAS/BRAF mutant lines, as they cannot efficiently engage the inactive AKT pool. Miransertib bridges these gaps by maintaining high mutant affinity and stabilizing the inactive conformation [2].

References

Binding Affinity to the Activating AKT1-E17K Mutant

In mutant-specific biochemical evaluations, Miransertib demonstrates a massive advantage in binding affinity to the AKT1-E17K mutant compared to the first-generation allosteric inhibitor MK-2206. While MK-2206 loses significant target engagement against this specific mutation, Miransertib maintains a tight dissociation constant, ensuring robust pathway inhibition in E17K-driven models [1].

| Evidence Dimension | Dissociation Constant (Kd) for AKT1-E17K |

| Target Compound Data | Kd = 42 nM |

| Comparator Or Baseline | MK-2206 (Kd > 1000 nM) |

| Quantified Difference | >23-fold stronger binding affinity for Miransertib. |

| Conditions | In vitro intrinsic tryptophan fluorescence quench binding assay. |

Essential for buyers sourcing inhibitors for Proteus syndrome or AKT1-E17K mutant cancer models, where MK-2206 will yield false negatives or require toxic dosing.

Pan-AKT Isoform Biochemical Potency

Miransertib exhibits superior baseline biochemical potency across all three AKT isoforms when compared to MK-2206. The enhanced activity profile allows for lower working concentrations in cellular assays, thereby reducing the risk of off-target kinase inhibition and improving the reproducibility of phenotypic readouts [1].

| Evidence Dimension | Biochemical IC50 (AKT1 / AKT2 / AKT3) |

| Target Compound Data | 5.0 nM / 4.5 nM / 16.0 nM |

| Comparator Or Baseline | MK-2206 (40.5 nM / 29.5 nM / 36.4 nM) |

| Quantified Difference | 8.1-fold (AKT1), 6.5-fold (AKT2), and 2.2-fold (AKT3) higher potency for Miransertib. |

| Conditions | In vitro biochemical kinase assay using full-length inactive AKT isoforms. |

Allows researchers to use significantly lower compound concentrations, minimizing solvent (DMSO) toxicity and off-target effects in sensitive cell lines.

Inhibition of AKT Plasma Membrane Translocation

Because Miransertib is an allosteric inhibitor that locks AKT in the 'PH-in' conformation, it actively prevents the translocation of both wild-type and AKT1-E17K to the plasma membrane. In contrast, ATP-competitive inhibitors like Capivasertib do not block this spatial relocalization, and MK-2206 only weakly inhibits the translocation of the E17K mutant [1].

| Evidence Dimension | Plasma Membrane Translocation Blockade |

| Target Compound Data | Potently inhibits membrane translocation of both AKT-WT and AKT1-E17K. |

| Comparator Or Baseline | MK-2206 (Weakly inhibits E17K translocation) / Capivasertib (Does not inhibit translocation). |

| Quantified Difference | Qualitative mechanistic divergence: Miransertib blocks the upstream spatial activation step of the mutant, whereas comparators fail or are highly inefficient. |

| Conditions | Cellular membrane translocation assays irrespective of growth factor stimulation. |

Critical for procurement in mechanobiology and spatial signaling research where preventing the physical relocalization of AKT is required.

Precursor Suitability for AKT-Targeted PROTAC Synthesis

Miransertib has been successfully utilized as a chemical warhead for synthesizing AKT-targeted PROTACs (e.g., Compound 62). Its ability to bind the inactive 'PH-in' conformation allows these degraders to effectively engage and degrade AKT in KRAS/BRAF mutant cells. PROTACs derived from ATP-competitive inhibitors often struggle in these environments because they cannot efficiently target the inactive kinase pool [1].

| Evidence Dimension | Targeted Degradation Efficacy in KRAS/BRAF Mutants |

| Target Compound Data | Miransertib-derived PROTACs successfully induce time-dependent AKT degradation. |

| Comparator Or Baseline | ATP-competitive derived degraders (Often fail to engage the inactive AKT pool). |

| Quantified Difference | Enables functional degradation of AKT in resistant MS21 cell lines where competitive-inhibitor scaffolds lack efficacy. |

| Conditions | Immunoblotting assays in PC3 and SW620 cell lines treated with synthesized PROTACs. |

Makes Miransertib the superior raw material choice for medicinal chemists designing novel allosteric degraders.

Synthesis of Allosteric AKT PROTACs

Due to its specific binding to the interdomain region and stabilization of the inactive conformation, Miransertib is the ideal starting warhead for medicinal chemistry teams developing targeted protein degraders (PROTACs) aimed at the inactive AKT pool, particularly for overcoming resistance in KRAS/BRAF mutant cancers[1].

In Vitro Modeling of Proteus Syndrome and AKT1-E17K Driven Tumors

Miransertib's >23-fold superior binding affinity to the AKT1-E17K mutant compared to MK-2206 makes it the mandatory procurement choice for researchers studying Proteus syndrome or specific PIK3CA/AKT1-mutated endometrial and breast cancers, ensuring accurate pathway suppression without excessive dosing [2].

Spatial Signaling and Translocation Assays

For cell biology studies focusing on the spatial dynamics of the PI3K/AKT pathway, Miransertib provides a precise pharmacological tool to trap AKT in the cytosol. This allows researchers to decouple membrane translocation from downstream catalytic activity, a separation impossible to achieve with ATP-competitive inhibitors like Capivasertib [2].

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Use Classification

Dates

[2]. Craig Bates, et al. Salts and polymorphs of a substituted imidazopyridinyl-aminopyridine compound. US/20150299195/A1

[3]. Craig Bates, et al. Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. US/20150266876/A1

Explore Compound Types